2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol
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Overview
Description
2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol is a complex organic compound that features a unique combination of triazole, indole, and pyridoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the compound.
Scientific Research Applications
2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol is unique due to its combination of triazole, indole, and pyridoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18FN5O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[3-(3,5-dimethyltriazol-4-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl]propan-2-ol |
InChI |
InChI=1S/C18H18FN5O/c1-9-17(24(4)23-22-9)10-5-15-16(20-8-10)11-6-13(19)12(18(2,3)25)7-14(11)21-15/h5-8,21,25H,1-4H3 |
InChI Key |
XXCNLHARJWVYNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(C4=CC(=C(C=C4N3)C(C)(C)O)F)N=C2 |
Origin of Product |
United States |
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